molecular formula C14H25Cl2N3O2S B13583272 2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No.: B13583272
M. Wt: 370.3 g/mol
InChI Key: VPCBSSQUXIKARI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzene sulfonamide core substituted with methyl groups at positions 2 and 3. A piperazine moiety is linked via an ethylamine spacer, forming a tertiary amine. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications .

Properties

Molecular Formula

C14H25Cl2N3O2S

Molecular Weight

370.3 g/mol

IUPAC Name

2,5-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C14H23N3O2S.2ClH/c1-12-3-4-13(2)14(11-12)20(18,19)16-7-10-17-8-5-15-6-9-17;;/h3-4,11,15-16H,5-10H2,1-2H3;2*1H

InChI Key

VPCBSSQUXIKARI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of 3-Ethyl-1,2-thiazol-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: 3-Ethyl-1,2-thiazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-thiazol-4-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Substituents/Functional Groups Salt Form Molecular Weight (Base) Application/Notes
Target Compound (1211585-52-2) Benzene sulfonamide 2,5-dimethyl, N-(2-piperazin-1-yl-ethyl) Dihydrochloride 204.27 Intermediate for CNS-targeting drugs
Imp. B(EP) (111974-74-4) Dibenzo[b,f][1,4]thiazepine Piperazin-1-yl at position 11 Dihydrochloride ~397.3 (estimated) Quetiapine-related impurity
Imp. F(EP) Maleate (N/A) Phenyl thioether 2-aminophenylthio, piperazin-1-yl-methanone Maleate ~529.6 (estimated) Byproduct with altered solubility
Quetiapine N-Oxide (1076199-40-0) Dibenzo[b,f][1,4]thiazepine Piperazine N-oxide, ethoxyethanol chain None ~468.5 (estimated) Oxidative metabolite of Quetiapine
tert-Butyl 3-(3-bromophenyl)piperazine-1-carboxylate (N/A) Piperazine 3-bromophenyl, tert-butyl carboxylate None 341.25 Building block for brominated analogues

Key Differentiators

Core Structure and Pharmacological Implications
  • Target Compound : The benzene sulfonamide core is distinct from the dibenzo[b,f]thiazepine in Imp. B(EP) and Quetiapine derivatives. Sulfonamides exhibit varied bioactivities (e.g., enzyme inhibition, receptor modulation), whereas dibenzothiazepines are associated with antipsychotic effects (e.g., Quetiapine) .
  • Piperazine Linkage : The ethyl spacer in the target compound may confer flexibility in receptor binding compared to rigid dibenzothiazepine systems .
Salt Forms and Solubility
  • Dihydrochloride Salts (Target Compound, Imp. B(EP)): Improve aqueous solubility, critical for oral bioavailability.
  • Maleate Salt (Imp.

Pharmacological and Toxicological Considerations

  • Receptor Affinity: Piperazine derivatives often target monoamine receptors. The target compound’s sulfonamide may reduce off-target effects compared to dibenzothiazepines, which have strong histamine H₁ and adrenergic α₁ affinities .
  • Dose-Effect Analysis : Methods like Litchfield-Wilcoxon’s graphical approach () could theoretically compare ED₅₀ values, though specific data for these compounds are unavailable .

Biological Activity

2,5-Dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C13H20N2O2SC_{13}H_{20}N_2O_2S with a molecular weight of approximately 286.38 g/mol. The presence of the sulfonamide group and the piperazine moiety are key to its biological activity.

The mechanism of action of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The piperazine ring enhances binding affinity to target sites, potentially modulating various signaling pathways. Studies suggest that compounds with similar structures can inhibit enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease therapy .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to neuroprotective effects in neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. In particular, studies have shown that sulfonamide derivatives can inhibit gamma-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. This inhibition leads to a decrease in the production of amyloid-beta peptides, which are associated with plaque formation in the brains of Alzheimer's patients .

Study on Anticancer Activity

In a study focused on anticancer effects, 2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide was tested against various cancer cell lines. The results demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential use as an anticancer agent .

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that it could reduce neuronal cell death induced by oxidative agents, highlighting its potential therapeutic role in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructureBiological Activity
4-AminobenzenesulfonamideStructureAntimicrobial
N-(pyridin-2-yl)piperazineStructureAntidepressant
2-DimethylaminomethylphenolStructureAntioxidant

This table illustrates how the structural variations influence their respective biological activities.

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